5-Amino-2-fluoro-4-iodobenzoic acid is an organic compound belonging to the class of halogenated benzoic acids. It features a benzene ring with a carboxylic acid group and various substituents, specifically an amino group, a fluorine atom, and an iodine atom. This unique combination of functional groups renders it valuable in both organic synthesis and medicinal chemistry.
The compound can be sourced from various chemical suppliers and is often utilized in research settings due to its reactivity and functional diversity. Its structural characteristics allow it to serve as an intermediate in the synthesis of more complex molecules.
5-Amino-2-fluoro-4-iodobenzoic acid is classified as:
The synthesis of 5-Amino-2-fluoro-4-iodobenzoic acid typically involves several steps, often starting from readily available benzoic acid derivatives. One common method includes:
These synthetic routes require careful control of reaction conditions such as temperature, pressure, and concentration to maximize yield and purity. The use of catalysts may also be necessary to facilitate specific reactions.
The molecular structure of 5-Amino-2-fluoro-4-iodobenzoic acid can be represented as follows:
InChI Key: BYGGHZKVKAAUSF-UHFFFAOYSA-N
SMILES Representation: C1=CC(=C(C(=C1I)F)N)C(=O)O
5-Amino-2-fluoro-4-iodobenzoic acid can participate in various chemical reactions due to its functional groups:
Reactions involving this compound often require specific conditions such as the presence of bases or acids to facilitate the desired transformations. Reaction yields and selectivity are influenced by the choice of solvents and catalysts.
The mechanism of action for 5-Amino-2-fluoro-4-iodobenzoic acid largely depends on its application:
The reactivity profiles suggest that this compound could serve as a precursor for biologically active molecules, particularly in drug discovery.
5-Amino-2-fluoro-4-iodobenzoic acid has several scientific uses:
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.:
CAS No.: 668462-13-3